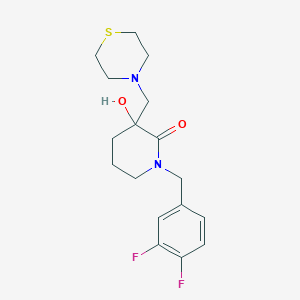![molecular formula C20H20ClN5OS B6006913 2-(6-{[(4-Chlorophenyl)sulfanyl]methyl}-4-oxo-1,4-dihydropyrimidin-2-yl)-1-(2,4-dimethylphenyl)guanidine](/img/structure/B6006913.png)
2-(6-{[(4-Chlorophenyl)sulfanyl]methyl}-4-oxo-1,4-dihydropyrimidin-2-yl)-1-(2,4-dimethylphenyl)guanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(6-{[(4-Chlorophenyl)sulfanyl]methyl}-4-oxo-1,4-dihydropyrimidin-2-yl)-1-(2,4-dimethylphenyl)guanidine is a complex organic compound with a unique structure that includes a pyrimidine ring, a chlorophenyl group, and a guanidine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-{[(4-Chlorophenyl)sulfanyl]methyl}-4-oxo-1,4-dihydropyrimidin-2-yl)-1-(2,4-dimethylphenyl)guanidine typically involves multiple steps. One common method starts with the alkylation of 6-methyl-2-thiouracil with ethyl chloroacetate in the presence of a base such as potassium carbonate. This reaction is carried out in a mixture of ethanol and water at room temperature . The resulting intermediate is then reacted with various amines to form the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
化学反应分析
Types of Reactions
2-(6-{[(4-Chlorophenyl)sulfanyl]methyl}-4-oxo-1,4-dihydropyrimidin-2-yl)-1-(2,4-dimethylphenyl)guanidine can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce hydroxyl derivatives.
科学研究应用
2-(6-{[(4-Chlorophenyl)sulfanyl]methyl}-4-oxo-1,4-dihydropyrimidin-2-yl)-1-(2,4-dimethylphenyl)guanidine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Industry: Used in the development of new materials with specific properties.
作用机制
The mechanism of action of 2-(6-{[(4-Chlorophenyl)sulfanyl]methyl}-4-oxo-1,4-dihydropyrimidin-2-yl)-1-(2,4-dimethylphenyl)guanidine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can alter cellular pathways and lead to various biological effects.
相似化合物的比较
Similar Compounds
- 1-(6-{[(4-Chlorophenyl)sulfanyl]methyl}-4-oxo-1,4-dihydropyrimidin-2-yl)-3-(4-phenoxyphenyl)guanidine
- 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamides
Uniqueness
2-(6-{[(4-Chlorophenyl)sulfanyl]methyl}-4-oxo-1,4-dihydropyrimidin-2-yl)-1-(2,4-dimethylphenyl)guanidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a versatile compound for research and development.
属性
IUPAC Name |
2-[4-[(4-chlorophenyl)sulfanylmethyl]-6-oxo-1H-pyrimidin-2-yl]-1-(2,4-dimethylphenyl)guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN5OS/c1-12-3-8-17(13(2)9-12)24-19(22)26-20-23-15(10-18(27)25-20)11-28-16-6-4-14(21)5-7-16/h3-10H,11H2,1-2H3,(H4,22,23,24,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJZXXIBSNKEXCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=NC2=NC(=CC(=O)N2)CSC3=CC=C(C=C3)Cl)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)N/C(=N/C2=NC(=CC(=O)N2)CSC3=CC=C(C=C3)Cl)/N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(2,4-difluorophenoxy)acetyl]-N-ethylhydrazinecarbothioamide](/img/structure/B6006854.png)
![N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B6006858.png)
![4-chloro-2-{[4-(phenylethynyl)benzylidene]amino}phenol](/img/structure/B6006864.png)
![2-(3-{1-[(2E)-3-phenyl-2-propen-1-yl]-4-piperidinyl}propanoyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6006867.png)
![3-[(4-Methoxyphenyl)sulfamoyl]benzamide](/img/structure/B6006873.png)

![[3-(5-BROMO-2-FURYL)-1,2,4-OXADIAZOL-5-YL]METHYL (2,4-DICHLOROPHENYL) ETHER](/img/structure/B6006880.png)
![2-[(3,4-Dichlorophenyl)methyl-methylamino]-1-phenylethanol](/img/structure/B6006883.png)
![ethyl 1-[(2E)-3-(1-methyl-1H-pyrazol-4-yl)-2-propenoyl]-3-(2-phenoxyethyl)-3-piperidinecarboxylate](/img/structure/B6006885.png)
![2-[1-[(2-fluoro-4-methoxyphenyl)methyl]-4-(thiophen-3-ylmethyl)piperazin-2-yl]ethanol](/img/structure/B6006894.png)
![trans-4-({4-[3-(1-azocanyl)-2-hydroxypropoxy]-3-methoxybenzyl}amino)cyclohexanol](/img/structure/B6006899.png)
![ethyl 4-[3-(2-hydroxyethyl)-4-(2-phenylethyl)-1-piperazinyl]-1-piperidinecarboxylate](/img/structure/B6006903.png)
![2-bromo-4-[(E)-(fluoren-9-ylidenehydrazinylidene)methyl]-6-methoxyphenol](/img/structure/B6006906.png)
![2-fluoro-N-[4-methyl-3-(propionylamino)phenyl]benzamide](/img/structure/B6006918.png)
